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Compound of Interest |

Compound Name: 2-lodo-4-thiazolecarboxylic acid
CAS No.: 944275-17-6
Cat. No.: B1611809
. J

Executive Summary

The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structure in
medicinal chemistry, distinct from its 5-carboxylic acid isomer (found in drugs like Febuxostat).
Its unique vector orientation of the carboxylic acid relative to the C2-substituent allows for
specific electrostatic interactions within enzyme active sites, particularly in metalloenzymes and
GPCRs. This guide provides a rigorous technical analysis of the scaffold's synthesis, structural
properties, and application in modern drug discovery, designed for bench scientists and project
leads.

Structural Significance & Chemical Architecture
The "Vector" Advantage

Unlike the 2,5-substituted system, where substituents are roughly linear (180°), the 2,4-
substituted thiazole presents a "bent" topography (approx. 148°). This geometry is critical for:

e Bidentate Chelation: The nitrogen (

) and the carboxylate oxygen can form cooperative binding motifs with metal ions (e.g.,

in metalloproteases).
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» Bioisosterism: The scaffold serves as a rigid bioisostere for cis-amide bonds or ortho-
substituted aromatics, locking pharmacophores in bioactive conformations.

Electronic Properties

The thiazole ring is

-electron excessive but acts as an electron sink at the C2 position.

» C2 Position: Highly susceptible to nucleophilic attack if a leaving group is present, but in this
context, it usually hosts an aryl or amino group to engage in

stacking or hydrogen bonding.

» C4 Position: The carboxylic acid at C4 is electronically coupled to the ring nitrogen, affecting
the

. The acidity of the 4-COOH (typically

3.0-3.5) is generally higher than benzoic acid due to the electron-withdrawing nature of the
thiazole

nitrogen.

Synthetic Methodologies

The construction of the 2-substituted thiazole-4-carboxylic acid core relies predominantly on the
Hantzsch Thiazole Synthesis. While established, "textbook" conditions often suffer from low
yields due to tar formation. Below is an optimized, field-validated approach.

Mechanistic Pathway (Hantzsch Synthesis)

The reaction involves the condensation of a thioamide (or thiourea) with an

-halo-keto ester (typically ethyl bromopyruvate).
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Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis targeting the 4-carboxylate core.

Validated Experimental Protocol

Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid. Scale: 10 mmol.

Step 1: Cyclization to Ethyl Ester

e Reagents: Thiobenzamide (1.37 g, 10 mmol), Ethyl bromopyruvate (1.95 g, 10 mmol).

e Solvent: Absolute Ethanol (20 mL). Expert Note: Avoid water to prevent hydrolysis of the
bromopyruvate.

e Procedure:

Dissolve thiobenzamide in ethanol in a round-bottom flask.

[¢]

o Add ethyl bromopyruvate dropwise at room temperature. Caution: Exothermic.
o Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
o Workup: Cool to

. The hydrobromide salt of the ester may precipitate.[1] If not, neutralize with saturated
to pH 8. Extract with EtOACc (

mL), dry over

, and concentrate.

o Purification: Recrystallize from Ethanol/Water or flash chromatography.
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Step 2: Hydrolysis to Acid
o Reagents: Ethyl 2-phenylthiazole-4-carboxylate (from Step 1), LiOH (2.0 eq).

e Solvent: THF:Water (3:1).
e Procedure:

Dissolve ester in THF/Water. Add LiOH.

o

o

Stir at RT for 4 hours.

[¢]

Critical Step: Acidify carefully with 1M HCI to pH 3—4. The free acid will precipitate as a
white solid.

[¢]

Filter, wash with cold water, and dry under vacuum (

Medicinal Chemistry Applications (SAR)

The 2-substituted thiazole-4-carboxylic acid scaffold has demonstrated potency across multiple
therapeutic areas.

Xanthine Oxidase (XO) Inhibition

While Febuxostat (a 2-arylthiazole-5-carboxylic acid) is a standard gout drug, recent studies
have explored the 4-carboxylic acid isomers.

e Mechanism: The carboxylic acid anchors to the Molybdenum center or Arg880 in the XO
active site.

e SAR Insight: 2-Phenyl derivatives with hydrophobic substituents (e.g., 4-isobutoxy) on the
phenyl ring show nanomolar potency.

o Key Compound: 2-(4-isobutoxyphenyl)thiazole-4-carboxylic acid (

nM).
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Antimicrobial & Antifungal Agents[2][3][4][5]

o Target: CYP51 (Lanosterol 14

-demethylase).

» Modifications: The carboxylic acid is often converted to hydrazides or amides to access the
heme iron. However, the free acid serves as a crucial precursor for prodrugs.

» Data: 2-Amino-4-carboxylic acid derivatives show MIC values

against C. albicans.

SAR Optimization Workflow
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Figure 2: Structure-Activity Relationship (SAR) decision tree for the thiazole-4-carboxylic acid
scaffold.

Quantitative Activity Data[5]

Table 1: Comparative Potency of Selected 2-Substituted Thiazole-4-Carboxylic Acids
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Compound R2 gt
. R4 Group Target Ref
ID Substituent I MIC)
4-
Xanthine
Cmpd 8 Isobutoxyphe  -COOH ] 48.6 nM [1]
Oxidase
nyl
4-
-H (5-COOH Xanthine 1.8 nM
Febuxostat Isobutoxyphe ] [1]
isomer) Oxidase (Control)
nyl
- -CONHR _ 1-16
SZ-Cl14 ) C. albicans [2]
Chlorophenyl  (Amide)
] 4-Subst- -Piperazine Breast Cytotoxic
Ligand L2 ] o [3]
phenyl deriv.[2] Cancer (Qualitative)

Note: While Febuxostat (5-COOH) is more potent for XO, the 4-COOH scaffold offers a distinct
IP space and different solubility profiles.

Future Outlook & Emerging Trends

e Fragment-Based Drug Design (FBDD): The low molecular weight of 2-amino-thiazole-4-

carboxylic acid (MW ~144) makes it an ideal "fragment" for crystallographic screening.

o PROTAC Linkers: The rigidity of the thiazole ring is being explored as a non-rotatable linker

in Proteolysis Targeting Chimeras (PROTACS) to improve cell permeability compared to

flexible alkyl chains.

e Green Synthesis: Shift towards aqueous-phase Hantzsch synthesis using

-cyclodextrin additives to eliminate volatile organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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